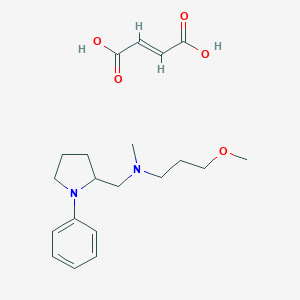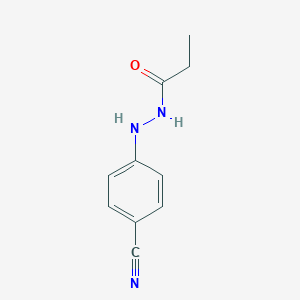
Sardomozid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
ADU-S100 Ammoniumsalz wurde ausgiebig auf seine Anwendungen in der Krebsimmuntherapie untersucht. Es hat sich gezeigt, dass es die Wirksamkeit von Immuncheckpoint-Inhibitoren durch Verstärkung der Tumorimmunogenität verbessert . Darüber hinaus wurde es in Kombination mit anderen therapeutischen Mitteln verwendet, um die Immunität zu überwinden und tumor-spezifische CD8+ T-Zell-Antworten zu fördern . Die Forschung hat auch sein Potenzial bei der Behandlung verschiedener Krebsarten untersucht, darunter metastasierendes Melanom und solide Tumoren .
Wirkmechanismus
ADU-S100 Ammoniumsalz aktiviert den STING-Signalweg, indem es an den STING-Rezeptor im endoplasmatischen Retikulum bindet. Diese Bindung löst eine Kaskade von Ereignissen aus, darunter die Rekrutierung von TBK1 und IRF3, die zur Produktion von Typ-I-Interferonen und anderen Zytokinen führt . Diese Zytokine induzieren eine robuste und dauerhafte antigenspezifische T-Zell-vermittelte Immunantwort gegen Krebszellen .
Wirkmechanismus
Target of Action
Sardomozide, also known as 4-Aiah, primarily targets the enzyme S-adenosylmethionine decarboxylase (SAMDC) . SAMDC plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and differentiation .
Mode of Action
Sardomozide acts as an inhibitor of SAMDC . It binds to the enzyme, thereby reducing its activity. Following treatment with Sardomozide, intracellular SAMDC activity is reduced . This interaction leads to changes in the cellular levels of polyamines, which can affect various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by Sardomozide is the polyamine biosynthesis pathway . By inhibiting SAMDC, Sardomozide disrupts the production of polyamines. Polyamines, such as spermidine and spermine, are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . Therefore, the inhibition of SAMDC by Sardomozide can have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of Sardomozide’s action primarily involve the disruption of polyamine biosynthesis . This can lead to a decrease in cell proliferation, as polyamines are essential for cell growth and differentiation . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .
Biochemische Analyse
Biochemical Properties
Sardomozide interacts with the enzyme SAMDC, inhibiting its activity . SAMDC is a crucial enzyme in the polyamine biosynthesis pathway, catalyzing the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine, a key intermediate in the synthesis of polyamines . By inhibiting SAMDC, Sardomozide can potentially disrupt the production of polyamines, affecting various biochemical reactions within the cell .
Cellular Effects
Sardomozide’s inhibition of SAMDC can have profound effects on cellular processes. Polyamines are involved in a variety of cellular functions, including DNA stabilization, gene expression, and cell proliferation . By inhibiting polyamine synthesis, Sardomozide can potentially influence these processes. For example, it has been observed that treatment with Sardomozide can reduce intracellular SAMDC activity to 10% of control, indicating a significant impact on cellular function .
Molecular Mechanism
Sardomozide exerts its effects at the molecular level primarily through its interaction with SAMDC. It binds to the enzyme, inhibiting its activity and thereby disrupting the synthesis of polyamines . This can lead to changes in gene expression, as polyamines are known to influence the transcription and translation of certain genes . Furthermore, the disruption of polyamine synthesis can affect cellular signaling pathways and metabolic processes, given the role of polyamines in these areas .
Temporal Effects in Laboratory Settings
The effects of Sardomozide can change over time in laboratory settings. For instance, following treatment for 48 hours with Sardomozide, intracellular SAMDC activity is reduced to 10% of control This suggests that the compound has a lasting effect on cellular function
Metabolic Pathways
Sardomozide is involved in the polyamine biosynthesis pathway by inhibiting the enzyme SAMDC . This can potentially affect metabolic flux and metabolite levels within the cell. Detailed information on the specific metabolic pathways that Sardomozide interacts with, including any enzymes or cofactors, is currently limited.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: ADU-S100 Ammoniumsalz wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von cyclischen Dinukleotiden beinhalten. Die Herstellung beinhaltet die Verwendung von Bisphosphorothioat-Analoga von cyclischem Adenosinmonophosphat (c-di-AMP), die dann modifiziert werden, um ihre Stabilität und biologische Aktivität zu verbessern .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird ADU-S100 Ammoniumsalz häufig unter Verwendung von liposomalen Trägersystemen hergestellt, um seine Stabilität und Wirksamkeit zu verbessern. Die Verbindung wird in kationische Liposomen eingebunden, die sie vor dem Abbau schützen und ihre Abgabe an Zielzellen verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ADU-S100 Ammoniumsalz unterliegt hauptsächlich Aktivierungsreaktionen innerhalb des STING-Signalwegs. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter physiologischen Bedingungen teil .
Häufige Reagenzien und Bedingungen: Die Aktivierung von ADU-S100 Ammoniumsalz beinhaltet seine Erkennung durch den im endoplasmatischen Retikulum residierenden Rezeptor STING, gefolgt von der Rekrutierung der TANK-bindenden Kinase 1 (TBK1) und des Interferon-Regulationsfaktors 3 (IRF3) .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus der Aktivierung von ADU-S100 Ammoniumsalz gebildet werden, sind Typ-I-Interferone und andere Zytokine, die eine entscheidende Rolle bei der Immunantwort gegen Krebszellen spielen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2'3'-c-di-AM (PS)2 (Rp,Rp) Dinatriumsalz
- 2'3'-c-di-AM (PS)2 (Rp,Rp) Enantiomer Ammoniumsalz
Einzigartigkeit: ADU-S100 Ammoniumsalz ist aufgrund seiner verbesserten Stabilität und Lipophilie im Vergleich zu anderen cyclischen Dinukleotiden einzigartig. Seine Fähigkeit, alle bekannten menschlichen und murinen STING-Allele zu aktivieren, macht es zu einem potenten und vielseitigen STING-Agonisten . Zusätzlich verbessert seine Formulierung in liposomalen Trägersystemen seine Wirksamkeit und Stabilität weiter .
Eigenschaften
IUPAC Name |
1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGNVSXMAUSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869976 | |
| Record name | Sardomozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149400-88-4 | |
| Record name | Sardomozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



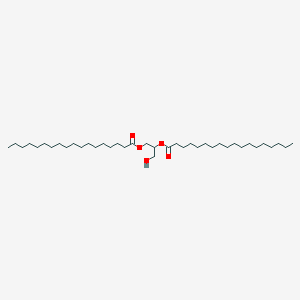
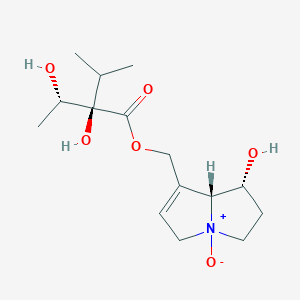
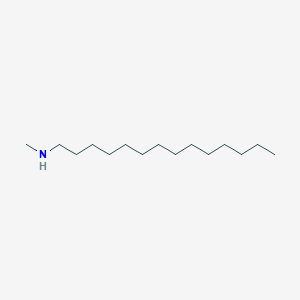
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
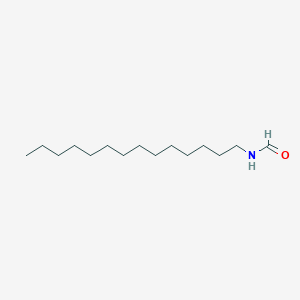
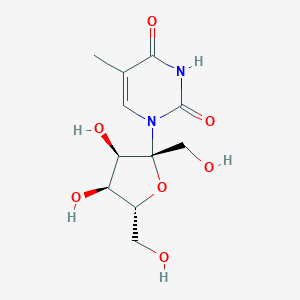

![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)

